2,4-Diphenylimidazole

Catalog No.
S751809
CAS No.
670-83-7
M.F
C15H12N2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diphenylimidazole

CAS Number

670-83-7

Product Name

2,4-Diphenylimidazole

IUPAC Name

2,5-diphenyl-1H-imidazole

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)

InChI Key

FHHCKYIBYRNHOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3
  • Medicinal Chemistry: Substituted diphenylimidazoles have been explored for their potential anti-diabetic properties. Researchers have investigated how these compounds interact with enzymes like alpha-glucosidase, which play a role in carbohydrate metabolism PubChem: Discovery of novel 4,5-diphenyl-imidazol-α-aminophosphonate hybrids as promising anti-diabetic agents: Design, synthesis, in vitro, and in silico enzymatic studies. PMID: 37713948: .
  • Material Science: Research has explored the use of imidazole derivatives in the development of new materials. For instance, some studies investigate their potential as components in ionic liquids, which are salts with unique properties like high thermal stability and conductivity [ScienceDirect: Imidazole-functionalized ionic liquids as stationary phases in high-performance liquid chromatography].

2,4-Diphenylimidazole is an organic compound with the molecular formula C₁₅H₁₂N₂. It features an imidazole ring substituted at the 2 and 4 positions with phenyl groups. This compound is part of a larger class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The structure of 2,4-diphenylimidazole contributes to its unique properties, making it a subject of interest in both synthetic and applied chemistry.

Currently, there is no documented research on a specific mechanism of action for 2,4-Diphenylimidazole in biological systems. However, its structural features suggest potential interactions with Lewis acids due to the presence of nitrogen atoms in the imidazole ring [].

That are of scientific interest. Key reactions include:

  • Condensation Reactions: It can be synthesized through condensation reactions involving benzoyl chloride and phenylhydrazine, leading to the formation of the imidazole ring .
  • Fluorescent Chemosensing: Recent studies have explored its use as a fluorescent chemosensor for detecting metal ions like aluminum(III), demonstrating its potential in environmental monitoring .
  • Regioselective Reactions: The compound has been involved in regioselective reactions, which allow for the synthesis of various derivatives while suppressing unwanted byproducts .

2,4-Diphenylimidazole exhibits notable biological activities, particularly in pharmacology. Some highlighted activities include:

  • Antimicrobial Properties: Compounds within this class have shown promise as antimicrobial agents, making them candidates for further pharmaceutical development.
  • Fluorescent Properties: Its ability to act as a fluorescent probe enables applications in biological imaging and sensing .

Various methods have been developed for synthesizing 2,4-diphenylimidazole:

  • Condensation Method: A common approach involves the reaction between benzoyl chloride and phenylhydrazine, which yields the desired imidazole product .
  • Catalyst-Free Synthesis: Recent advancements have introduced catalyst-free methods that simplify the synthesis process while maintaining efficiency .
  • Green Chemistry Approaches: Novel methods utilizing water as a solvent have been reported, aligning with principles of green chemistry to minimize environmental impact .

The applications of 2,4-diphenylimidazole span multiple fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent positions it for further research in drug development.
  • Chemical Sensors: The compound's fluorescent properties make it suitable for use in chemosensors for detecting various metal ions .
  • Material Science: Its unique chemical structure allows it to be incorporated into materials with specific functional properties.

Interaction studies involving 2,4-diphenylimidazole focus on its behavior in biological systems and its interactions with other chemical species:

  • Metal Ion Interactions: Research has demonstrated its ability to selectively bind metal ions like aluminum(III), indicating potential applications in environmental sensing and remediation.
  • Biological Interactions: Studies on its antimicrobial efficacy suggest that it may interact with microbial cell structures or metabolic pathways, warranting further investigation into its mechanism of action.

Several compounds share structural similarities with 2,4-diphenylimidazole. Here’s a comparison highlighting its uniqueness:

Compound NameStructure HighlightsUnique Features
1H-ImidazoleBasic imidazole structureFoundational structure for many derivatives
2-PhenylimidazoleOne phenyl substitutionLess steric hindrance compared to 2,4-diphenylimidazole
4-MethylimidazoleMethyl group at position 4Exhibits different biological activity
1H-BenzimidazoleFused benzene and imidazole ringsDifferent electronic properties due to benzene fusion

2,4-Diphenylimidazole stands out due to its dual phenyl substitutions, which enhance its biological activity and chemical reactivity compared to other imidazoles.

XLogP3

3.4

Other CAS

670-83-7

Wikipedia

2,4-Diphenylimidazole

Dates

Modify: 2023-08-15

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